REACTION_CXSMILES
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[CH2:1]([O:3][C:4](=[O:18])[CH:5]=[C:6]1[CH2:15][CH2:14][C:13]2[C:8](=[CH:9][CH:10]=[C:11]([O:16][CH3:17])[CH:12]=2)[CH2:7]1)[CH3:2]>C(OCC)(=O)C.[Pd]>[CH2:1]([O:3][C:4](=[O:18])[CH2:5][CH:6]1[CH2:15][CH2:14][C:13]2[C:8](=[CH:9][CH:10]=[C:11]([O:16][CH3:17])[CH:12]=2)[CH2:7]1)[CH3:2]
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Name
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(6-methoxy-3,4-dihydro-1H-napthalen-2-ylidene)-acetic acid ethyl ester
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Quantity
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4.4 g
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Type
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reactant
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Smiles
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C(C)OC(C=C1CC2=CC=C(C=C2CC1)OC)=O
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Name
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|
Quantity
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35 mL
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Type
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solvent
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Smiles
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C(C)(=O)OCC
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Name
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|
Quantity
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0.9 g
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Type
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catalyst
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Smiles
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[Pd]
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Conditions are dynamic
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1
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Details
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See reaction.notes.procedure_details.
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Type
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FILTRATION
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Details
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The reaction mixture was filtered through diatomaceous earth
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Type
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WASH
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Details
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washed with ethyl acetate (200 mL)
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Type
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CONCENTRATION
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Details
|
The filtrate was concentrated
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Reaction Time |
8 (± 8) h |
Name
|
|
Type
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product
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Smiles
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C(C)OC(CC1CC2=CC=C(C=C2CC1)OC)=O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 4 g | |
YIELD: PERCENTYIELD | 91% | |
YIELD: CALCULATEDPERCENTYIELD | 89.5% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |